molecular formula C16H19BFNO2S B6342117 2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402227-76-2

2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342117
CAS RN: 1402227-76-2
M. Wt: 319.2 g/mol
InChI Key: IKGQVTIFQFNUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester, abbreviated as 4-FMTBAPE, is a novel compound with a wide range of applications in the scientific research field. It is a boronic acid ester, derived from 4-fluoro-2-methylphenylthiazole, which is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. 4-FMTBAPE is a valuable research tool for many scientific fields, including biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

4-FMTBAPE has many applications in the scientific research field. It has been used as a ligand for metal-catalyzed cross-coupling reactions, and it has also been used as a substrate for enzymatic reactions. In addition, 4-FMTBAPE has been used as a building block for the synthesis of novel compounds, and it has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-FMTBAPE is not fully understood. However, it is believed that the compound binds to metal ions in the presence of a base, such as sodium hydroxide, and this binding is believed to be responsible for its catalytic activity. In addition, the compound is believed to interact with proteins, which may explain its ability to modulate their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMTBAPE are not well understood. However, the compound has been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. In addition, 4-FMTBAPE has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-FMTBAPE has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. In addition, 4-FMTBAPE is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, the compound is not very soluble in water, which can limit its use in certain types of experiments.

Future Directions

The potential applications of 4-FMTBAPE are numerous and varied. In the future, the compound could be used to develop new drugs or treatments for diseases such as Alzheimer’s, Parkinson’s, and depression. In addition, 4-FMTBAPE could be used to develop new materials for use in industry, such as catalysts for chemical reactions. Finally, the compound could be used to study the structure and function of proteins, which could lead to a better understanding of how proteins interact with each other and with other molecules.

Synthesis Methods

The synthesis of 4-FMTBAPE is a relatively straightforward process. It begins with the reaction of 4-fluoro-2-methylphenylthiazole with boronic acid pinacol ester in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 4-FMTBAPE, which is then purified by recrystallization. The recrystallization process removes any impurities and yields a pure product that is suitable for use in scientific research.

properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO2S/c1-10-8-11(18)6-7-12(10)14-19-13(9-22-14)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGQVTIFQFNUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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